![molecular formula C11H16ClNO3 B12310680 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring attached to a furan ring via a methylene bridge, with a carboxylic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Attachment of the Methylene Bridge: The methylene bridge can be introduced using a variety of reagents and conditions, such as formaldehyde or other methylene donors.
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or other furan precursors.
Combination of the Fragments: The piperidine and furan fragments are combined through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced carboxylic acid derivatives, and substituted piperidine derivatives .
Scientific Research Applications
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors . The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride include other piperidine derivatives and furan derivatives, such as:
Piperidine Derivatives: Such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid.
Furan Derivatives: Such as furan-2-carboxylic acid and furan-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring and a furan ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c13-11(14)9-3-6-15-10(9)7-8-1-4-12-5-2-8;/h3,6,8,12H,1-2,4-5,7H2,(H,13,14);1H |
InChI Key |
SKWSMRJOCVYQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C=CO2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
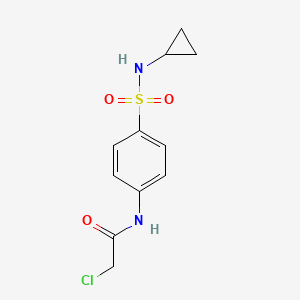
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)

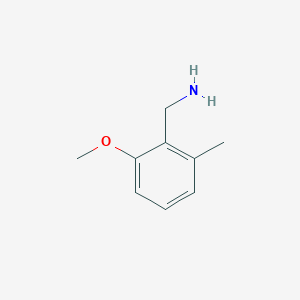
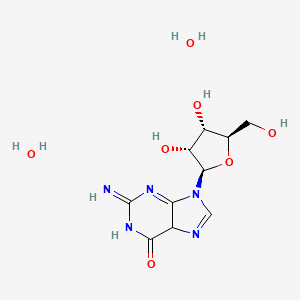
![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)

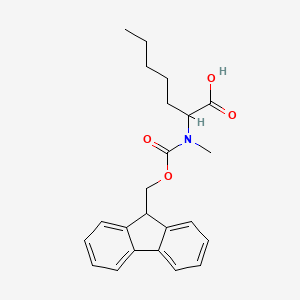
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

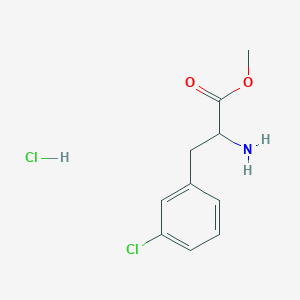
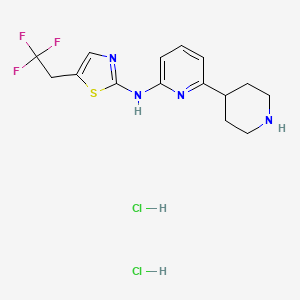
![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
